4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a reference standard in analytical chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine moiety may also play a role in modulating the compound’s biological activity by interacting with receptors or other cellular components .
Comparison with Similar Compounds
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid can be compared to other sulfonyl-containing compounds, such as:
- 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenol
- 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The unique combination of the piperidine and benzoic acid moieties in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-7-11(2)9-15(8-10)20(18,19)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUCWBSZMWQDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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